Z-Dap-OH

Overview

Description

Mechanism of Action

- The anionic Dap molecule binds to anionic phospholipids, such as phosphatidylglycerol (PG), in the presence of calcium ions (Ca²⁺) .

- The compound promotes the formation of toroidal pores, which allow ions and other molecules to pass through the membrane .

- Notably, Z-Dap-OH preferentially permeabilizes lipid bilayers with dodecyl-malonyl (DM) acyl chains but not those with more fluid palmitoyl-oleoyl (PO) or dioleoyl (DO) acyl chains .

Target of Action

Mode of Action

Biochemical Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Dap-OH is typically synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the protection of the amino group of diaminopropionic acid with a benzyloxycarbonyl (Z) group, followed by the protection of the carboxyl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Z-Dap-OH undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form diaminopropionic acid derivatives.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various protected and deprotected derivatives of diaminopropionic acid, which are useful intermediates in peptide synthesis .

Scientific Research Applications

Chemical Applications

1. Peptide Synthesis

Z-Dap-OH serves as a crucial building block for synthesizing complex peptides. Its structure allows for the incorporation of diaminopropionic acid into peptide chains, which can enhance the stability and functionality of the resulting peptides.

2. Reaction Mechanisms

- Oxidation : The amino groups in this compound can be oxidized to form oxo derivatives.

- Reduction : It can be reduced to yield diaminopropionic acid derivatives.

- Substitution : The amino groups participate in substitution reactions, allowing for the formation of various derivatives useful in peptide synthesis.

Biological Applications

1. Protein Structure and Function Studies

this compound is utilized in biological research to investigate protein structures and functions. By incorporating this compound into peptides, researchers can study how specific structural features influence biological activity.

2. Drug Development

In medicinal chemistry, this compound is pivotal in developing peptide-based drugs, including antibiotics and anticancer agents. Its ability to form stable peptide bonds makes it an attractive candidate for creating therapeutic compounds that target specific biological pathways .

Industrial Applications

1. Pharmaceutical Manufacturing

this compound is employed in the pharmaceutical industry for the large-scale production of peptide-based drugs. Its properties facilitate efficient synthesis processes, leading to higher yields and better quality products.

2. Functional Materials

The compound's unique chemical characteristics allow it to be used in creating functional materials such as hydrogels and other polymeric substances that have applications in drug delivery systems and tissue engineering .

Case Study 1: Peptide Antibiotics

A study demonstrated the synthesis of a novel peptide antibiotic using this compound as a building block. The resulting compound exhibited significant antibacterial activity against resistant strains of bacteria, showcasing this compound's potential in addressing antibiotic resistance.

Case Study 2: Cancer Therapeutics

Research involving this compound led to the development of a peptide-based anticancer agent that selectively targeted cancer cells while sparing healthy tissues. This specificity was attributed to the unique structural features imparted by this compound during synthesis.

Data Tables

| Application Area | Specific Use | Outcome |

|---|---|---|

| Chemistry | Peptide Synthesis | Enhanced stability and functionality of peptides |

| Biology | Protein Studies | Insights into protein structure-function relationships |

| Medicine | Drug Development | Effective antibiotics and anticancer agents |

| Industry | Pharmaceutical Manufacturing | Increased efficiency and yield in drug production |

Comparison with Similar Compounds

Nα-Carbobenzoxy-β-amino-L-alanine: Similar in structure but with different protective groups.

Nα-Z-L-2,3-Diaminopropionic acid: Another derivative of diaminopropionic acid with similar applications.

Uniqueness: Z-Dap-OH is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. Its ability to form stable peptide bonds and its compatibility with various synthetic methods make it a valuable tool in both research and industrial applications .

Biological Activity

Z-Dap-OH (Z-Diaminopimelic Acid Hydroxylamine) is a compound of significant interest in the field of medicinal chemistry and microbiology due to its potential biological activities, particularly as an antibacterial agent. This article will explore its synthesis, biological mechanisms, and various studies that highlight its efficacy.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is classified under the category of diaminopimelic acid derivatives. Its structure features a hydroxylamine functional group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 242.24 g/mol |

| Solubility | Soluble in water |

Biological Mechanisms

The biological activity of this compound primarily revolves around its role as an inhibitor of the dapF enzyme, which is involved in the lysine biosynthetic pathway in bacteria. The inhibition of this enzyme disrupts bacterial cell wall synthesis, leading to antibacterial effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be comparable to those of established antibiotics like ciprofloxacin.

- MIC Values :

- This compound: 70-80 µg/mL

- Ciprofloxacin: 80 µg/mL

These values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study focused on synthesizing thiazole and oxazole analogues of diaminopimelic acid, including this compound, to evaluate their antibacterial efficacy. The synthesized compounds were tested for toxicity, ADME (Absorption, Distribution, Metabolism, Excretion), and antimicrobial activity, showing promising results against multiple bacterial strains . -

Structure-Activity Relationship :

The structure-based drug design (SBDD) approach was utilized to enhance the binding affinity of this compound to the dapF enzyme. Docking studies revealed that this compound has a favorable interaction profile with the enzyme's active site, indicating its potential as a lead compound for developing new antibacterial agents . -

In Vivo Studies :

Research involving animal models demonstrated that this compound not only inhibits bacterial growth but also exhibits low toxicity levels in vivo. Toxicity assays indicated no significant cytotoxic effects on human cell lines when treated with this compound .

Properties

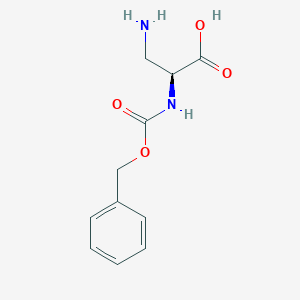

IUPAC Name |

(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-26-3 | |

| Record name | Na-Z-L-2,3-diaminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.